

Toxicological Profile of 1-(4-Phenoxyphenoxy)-2-propanol: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Phenoxyphenoxy)-2-propanol

Cat. No.: B106007

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Disclaimer: There is a significant lack of direct toxicological data for **1-(4-Phenoxyphenoxy)-2-propanol** (CAS No. 57650-78-9) in publicly available scientific literature and safety data sheets.^{[1][2]} Most safety data sheets explicitly state "no data available" for key toxicological endpoints.^{[1][2]} This document addresses this data gap by providing a toxicological profile of the closely related parent compound, Pyriproxyfen (CAS No. 95737-68-1). **1-(4-Phenoxyphenoxy)-2-propanol** is a known metabolite of Pyriproxyfen and an intermediate in its synthesis.^{[3][4][5]} Therefore, the toxicological data for Pyriproxyfen can be used as a surrogate to infer the potential hazards of **1-(4-Phenoxyphenoxy)-2-propanol**, a practice known as read-across in toxicology.

Introduction

1-(4-Phenoxyphenoxy)-2-propanol is an organic compound containing a propanol backbone with two phenoxy groups.^[5] Its chemical structure suggests potential applications in pharmaceutical and agrochemical research.^[5] It is primarily recognized for its role as a metabolite of the pyridine-based insect growth regulator, Pyriproxyfen, which is widely used in agriculture and public health to control various insect pests.^{[4][5][6]} Understanding the toxicological profile of **1-(4-Phenoxyphenoxy)-2-propanol** is crucial for assessing the overall risk associated with the use of Pyriproxyfen.

Toxicological Data Summary (Read-Across from Pyriproxyfen)

The following tables summarize the available toxicological data for Pyriproxyfen. This data is presented as a surrogate for **1-(4-Phenoxyphenoxy)-2-propanol** due to the aforementioned data gap.

Acute Toxicity

Endpoint	Species	Route	Value	Classification	Reference
LD50	Rat	Oral	> 5000 mg/kg	GHS Category 5	[6]
LD50	Rat	Dermal	> 2000 mg/kg	GHS Category 5	[6]
LC50	Rat	Inhalation	> 1.3 mg/L (4h)	GHS Category 4	[6]
Eye Irritation	Rabbit	-	Mild Irritant	GHS Category 2B	[6]
Skin Irritation	Rabbit	-	Not an Irritant	-	[6]
Skin Sensitization	Guinea Pig	-	Not a Sensitizer	-	[6]

Reproductive and Developmental Toxicity

Study Type	Species	Dosing Regimen	NOAEL (Maternal)	NOAEL (Developmental)	Key Findings	Reference
Prenatal Developmental Toxicity	Rat	Gavage, Gestation Days 6-15	300 mg/kg/day	1000 mg/kg/day	No evidence of developmental toxicity.	[7]
Prenatal Developmental Toxicity	Rabbit	Gavage, Gestation Days 7-19	100 mg/kg/day	300 mg/kg/day	Equivocal evidence of developmental toxicity at a dose that induced maternal toxicity.	[7]

Experimental Protocols

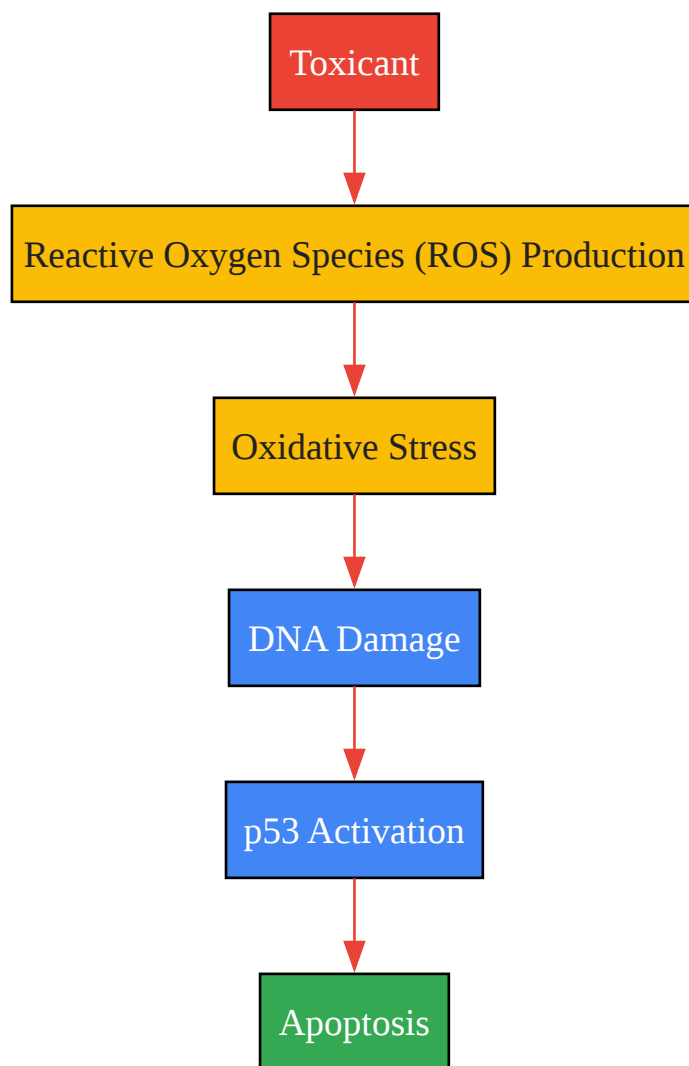
Detailed experimental protocols for key toxicological studies are outlined below, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Oral Toxicity (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

- **Test Animals:** Healthy, young adult rodents (usually rats), fasted before administration.
- **Dose Administration:** The test substance is administered in a single dose by gavage. A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next step.
- **Observation Period:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

- Endpoint: The test allows for the classification of the substance into a hazard category based on the observed mortality.



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